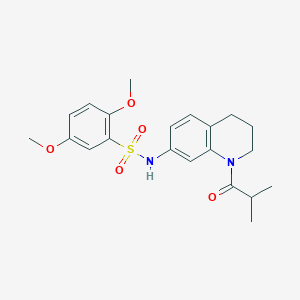
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide, commonly known as IBTQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. IBTQ is a member of the tetrahydroquinoline family, which is known for its diverse biological activities.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)amine in the presence of a base to form the desired product.
Starting Materials
2,5-dimethoxybenzenesulfonyl chloride, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)amine, Base (e.g. triethylamine)
Reaction
Step 1: Dissolve 2,5-dimethoxybenzenesulfonyl chloride in a suitable solvent (e.g. dichloromethane)., Step 2: Add a base (e.g. triethylamine) to the solution and stir for a few minutes., Step 3: Add N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)amine to the reaction mixture and stir for several hours at room temperature., Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 5: Purify the product by column chromatography or recrystallization to obtain N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide as a white solid.
Mecanismo De Acción
The mechanism of action of IBTQ is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in disease progression. IBTQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, IBTQ has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
IBTQ has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. IBTQ has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammation and pain. In addition, IBTQ has been shown to scavenge free radicals and reduce oxidative stress, which is a major contributor to various diseases such as cancer and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of IBTQ for lab experiments is its high purity and stability, which makes it an ideal candidate for various biochemical and pharmacological assays. However, one of the limitations of IBTQ is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on IBTQ. One of the areas of interest is the development of new analogs and derivatives of IBTQ with improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor activities of IBTQ. Furthermore, the potential use of IBTQ as a diagnostic tool for various diseases is also an area of interest for future research.
Conclusion:
In conclusion, IBTQ is a synthetic compound that has shown significant potential for various scientific research applications. IBTQ has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The mechanism of action of IBTQ is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in disease progression. IBTQ has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. There are several future directions for research on IBTQ, including the development of new analogs and derivatives with improved pharmacological properties and the investigation of the molecular mechanisms underlying its activities.
Aplicaciones Científicas De Investigación
IBTQ has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, IBTQ has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, IBTQ has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
2,5-dimethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-14(2)21(24)23-11-5-6-15-7-8-16(12-18(15)23)22-29(25,26)20-13-17(27-3)9-10-19(20)28-4/h7-10,12-14,22H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCOSJHOBHYXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-({2-[(4-Acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2883578.png)
![[2-(4-Nitrophenoxy)acetyl]urea](/img/structure/B2883580.png)
![N-{2-[1-methanesulfonyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2883581.png)
![(2Z)-2-[(2,5-dichlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2883584.png)
![4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-nitrobenzamide](/img/structure/B2883587.png)
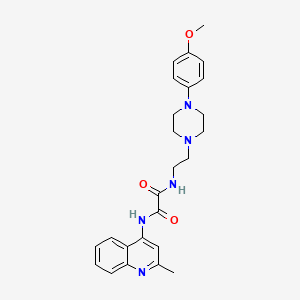
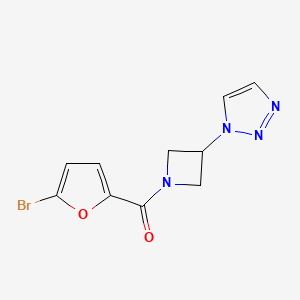
![N-(4-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883590.png)
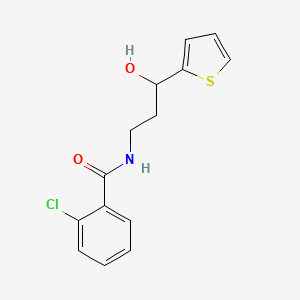
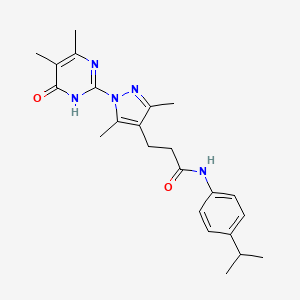
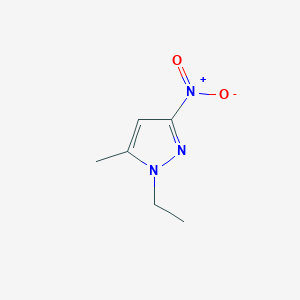
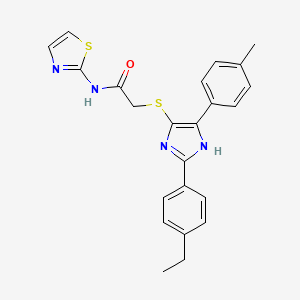
![[5-(2-Chlorophenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2883597.png)
![4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2883599.png)